
2-(4-Fluorophenoxy)propanoic acid
Overview
Description
2-(4-Fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of propanoic acid, where a fluorophenoxy group is attached to the second carbon atom of the propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with propanoic acid derivatives. One common method is the esterification of 4-fluorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Fluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)propanoic acid
- 2-(4-Bromophenoxy)propanoic acid
- 2-(4-Methylphenoxy)propanoic acid
Comparison: Compared to its analogs, 2-(4-Fluorophenoxy)propanoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
2-(4-Fluorophenoxy)propanoic acid, a compound with the molecular formula CHFO and CAS number 60251-90-3, has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its mechanisms of action, biological effects, and applications based on diverse research findings.
- Molecular Weight : 184.16 g/mol
- IUPAC Name : (2R)-2-(4-fluorophenoxy)propanoic acid
- Structure :
- SMILES: CC(C(=O)O)OC1=CC=C(C=C1)F
- InChI Key: WIVLMXDHGGRLMP-ZCFIWIBFSA-N
The primary mechanism of action for this compound involves the inhibition of acetyl-coenzyme A carboxylase (ACCase) , an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts cellular growth and function, ultimately leading to cell death in sensitive organisms, particularly in plant systems where it is utilized as an herbicide .
Biochemical Pathways
- Fatty Acid Biosynthesis : By inhibiting ACCase, this compound affects lipid metabolism, which is vital for cellular membrane integrity and energy storage.
- Enzyme Interaction : The fluorine atom enhances binding affinity to ACCase, increasing the compound's effectiveness compared to similar compounds lacking fluorine.
In Vitro Studies
Research indicates that this compound exhibits cytotoxic effects at high concentrations. It has been shown to impair cell signaling pathways and gene expression related to fatty acid metabolism .
Case Studies
- Agricultural Applications : In studies involving various plant species, the application of this compound led to significant reductions in growth rates due to its herbicidal properties. For instance, in controlled experiments, treated plants exhibited stunted growth and chlorosis compared to untreated controls.
- Pharmacological Research : Investigations into its potential as a therapeutic agent have revealed promising results in disrupting cancer cell proliferation through targeted enzyme inhibition. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in animal models .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
Compound Name | ACCase Inhibition | Lipophilicity | Cytotoxicity | Unique Features |
---|---|---|---|---|
This compound | Yes | Moderate | High | Presence of fluorine |
2-(4-Chlorophenoxy)propanoic acid | Yes | Low | Moderate | Chlorine substitution |
2-(4-Bromophenoxy)propanoic acid | Yes | Moderate | Moderate | Bromine substitution |
2-(4-Methylphenoxy)propanoic acid | No | High | Low | Methyl group |
Research Applications
The compound is utilized across various domains:
- Chemistry : As an intermediate in organic synthesis.
- Biology : For studies on enzyme inhibition and metabolic pathways.
- Agriculture : As a selective herbicide targeting ACCase in weeds, thereby reducing crop competition.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)propanoic acid?
- Methodological Answer : A common approach involves nucleophilic substitution of 4-fluorophenol with a propanoic acid derivative. For example, reacting 4-fluorophenol with α-bromopropanoic acid under alkaline conditions (e.g., K₂CO₃ in acetone) at reflux temperatures (~60°C) yields the target compound. Purification is typically achieved via recrystallization or column chromatography. This method is analogous to the synthesis of 2-(4-Chloro-2-fluorophenoxy)propanoic acid, where phenol derivatives are coupled with halogenated propanoic acids .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR can confirm the structure by identifying peaks for the fluorophenyl group (aromatic protons at ~6.8–7.2 ppm) and the propanoic acid backbone (e.g., a quartet for the chiral center at ~4.7 ppm and a methyl doublet at ~1.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the molecular formula (C₉H₉FO₃, exact mass 184.05 g/mol) .
- Chromatography : HPLC or GC-MS can assess purity and quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact. Tyvek® suits are recommended for prolonged exposure .
- Ventilation : Use fume hoods for synthesis steps to minimize inhalation risks. Local exhaust ventilation is advised for powder handling .
- Exposure Control : Monitor airborne concentrations via industrial hygiene surveys. Implement OSHA’s Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) for compliance .
Advanced Research Questions
Q. How can researchers investigate the biochemical pathways modulated by this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibitory effects on cyclooxygenase (COX) or lipoxygenase (LOX) enzymes using fluorometric or colorimetric substrates (e.g., prostaglandin H₂ for COX) .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to inflammatory targets (e.g., COX-2 active site). Compare results with known inhibitors like ibuprofen .
- Cellular Models : Treat RAW 264.7 macrophages with the compound and measure cytokine production (e.g., TNF-α, IL-6) via ELISA to assess anti-inflammatory activity .
Q. What strategies are effective in optimizing the yield of this compound during synthesis?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetone) to enhance reaction kinetics. Evidence shows acetone improves yields in analogous phenoxypropanoic acid syntheses .
- Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitution .
- Reaction Monitoring : Employ TLC (hexane:EtOAc, 4:1) or in-situ IR spectroscopy to track reaction progress and minimize byproducts .
Q. How do structural modifications of the fluorophenyl group influence the compound's bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the phenyl ring. Compare their anti-inflammatory potency using COX-2 inhibition assays .
- Chirality Effects : Resolve enantiomers via chiral HPLC and test their individual activities. For example, (R)-isomers of similar compounds show higher binding affinity to target enzymes .
- Bioisosteric Replacement : Substitute the fluorine atom with chlorine or methyl groups to evaluate changes in metabolic stability using liver microsome assays .
Properties
IUPAC Name |
2-(4-fluorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVLMXDHGGRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-70-6 | |
Record name | 2-(4-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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